1-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14798926
Molecular Formula: C16H15ClN4O2S
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN4O2S |
|---|---|
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H15ClN4O2S/c17-11-3-5-12(6-4-11)21-8-10(7-13(21)22)14(23)18-16-20-19-15(24-16)9-1-2-9/h3-6,9-10H,1-2,7-8H2,(H,18,20,23) |
| Standard InChI Key | DUCSGNDUTNESSI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Introduction
1-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its diverse structural features, including a chlorobenzyl group, a cyclopropyl group, a thiadiazole ring, and a pyrrolidine ring. The molecular formula of this compound is C16H15ClN4O2S, with a molecular weight of approximately 376.9 g/mol. The presence of these functional groups and heterocycles suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of 1-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including condensation reactions and the use of various reagents. Optimization of these methods is crucial to achieve high yields and purity while minimizing environmental impact.
Common reactions involving this compound may include:
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Condensation Reactions: Used to form the thiadiazole and pyrrolidine rings.
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Substitution Reactions: Involving the chlorobenzyl group.
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Cyclization Reactions: To form the heterocyclic rings.
Biological Activities and Potential Applications
Compounds containing thiadiazole rings often exhibit significant biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. While specific biological activity data for 1-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may be limited, its structural characteristics suggest promising avenues for further investigation.
Potential applications span various fields, including:
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Medicinal Chemistry: As a potential therapeutic agent due to its structural complexity and biological activity.
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Pharmacology: Interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide. Notable examples include:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Contains bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |
| 1-(4-fluorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Contains fluorine instead of chlorine | Fluorine's electronegativity may influence biological activity |
| 1-(4-methylphenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Contains a methyl group instead of chlorine | Variation in substitution patterns can affect potency |
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